molecular formula C9H10N2O6 B11023974 ethyl N-[(5-nitrofuran-2-yl)carbonyl]glycinate

ethyl N-[(5-nitrofuran-2-yl)carbonyl]glycinate

Cat. No.: B11023974
M. Wt: 242.19 g/mol
InChI Key: MJNQJNGYXOPEDF-UHFFFAOYSA-N
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Description

ETHYL 2-[(5-NITROFURAN-2-YL)FORMAMIDO]ACETATE is a compound belonging to the class of nitrofuran derivatives. These compounds are known for their significant biological activities, including antibacterial, antifungal, and antiprotozoal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(5-NITROFURAN-2-YL)FORMAMIDO]ACETATE typically involves the nitration of furan derivatives followed by esterification and amidation reactions. One common method starts with the nitration of furfural to produce 5-nitrofuran-2-carbaldehyde. This intermediate is then subjected to oxidative esterification and aldol condensation reactions with ethanol, resulting in the formation of ethyl 5-nitrofuran-2-carboxylate . The final step involves the reaction of this ester with formamide under appropriate conditions to yield ETHYL 2-[(5-NITROFURAN-2-YL)FORMAMIDO]ACETATE.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as gold composite on nickel oxide with potassium carbonate are employed to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(5-NITROFURAN-2-YL)FORMAMIDO]ACETATE undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form different products.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can react with the nitro group under mild conditions.

Major Products Formed

    Oxidation: Products include various oxidized nitrofuran derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted nitrofuran derivatives with different functional groups.

Scientific Research Applications

ETHYL 2-[(5-NITROFURAN-2-YL)FORMAMIDO]ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-[(5-NITROFURAN-2-YL)FORMAMIDO]ACETATE involves the reduction of the nitro group to reactive intermediates that can interact with various cellular components. These intermediates can cause damage to bacterial DNA, proteins, and cell membranes, leading to cell death . The compound targets multiple pathways, making it effective against a broad spectrum of microorganisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[(5-NITROFURAN-2-YL)FORMAMIDO]ACETATE is unique due to the presence of both the nitrofuran and formamido groups, which contribute to its distinct reactivity and biological activity. This combination allows for a broader range of applications and enhanced effectiveness compared to similar compounds.

Properties

Molecular Formula

C9H10N2O6

Molecular Weight

242.19 g/mol

IUPAC Name

ethyl 2-[(5-nitrofuran-2-carbonyl)amino]acetate

InChI

InChI=1S/C9H10N2O6/c1-2-16-8(12)5-10-9(13)6-3-4-7(17-6)11(14)15/h3-4H,2,5H2,1H3,(H,10,13)

InChI Key

MJNQJNGYXOPEDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

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